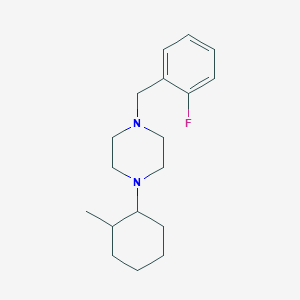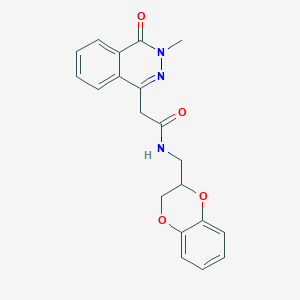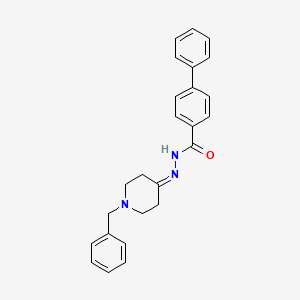![molecular formula C26H27NO5 B12491329 methyl 2-amino-4-[2-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B12491329.png)
methyl 2-amino-4-[2-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-AMINO-4-[2-(BENZYLOXY)PHENYL]-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyloxyphenyl group, which is known to enhance its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-4-[2-(BENZYLOXY)PHENYL]-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-(benzyloxy)benzaldehyde with dimedone in the presence of a suitable catalyst under reflux conditions. The reaction is followed by esterification with methyl chloroformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 2-AMINO-4-[2-(METHOXY)PHENYL]-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE
- METHYL 2-AMINO-4-[2-(ETHOXY)PHENYL]-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE
Uniqueness
The presence of the benzyloxy group in METHYL 2-AMINO-4-[2-(BENZYLOXY)PHENYL]-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE distinguishes it from its analogs. This group enhances its biological activity and binding affinity, making it a more potent compound in various applications.
Propiedades
Fórmula molecular |
C26H27NO5 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
methyl 2-amino-7,7-dimethyl-5-oxo-4-(2-phenylmethoxyphenyl)-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C26H27NO5/c1-26(2)13-18(28)22-20(14-26)32-24(27)23(25(29)30-3)21(22)17-11-7-8-12-19(17)31-15-16-9-5-4-6-10-16/h4-12,21H,13-15,27H2,1-3H3 |
Clave InChI |
LQEVKOQELQIURV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopentanamine](/img/structure/B12491258.png)
![3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B12491267.png)
![Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491272.png)

![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B12491290.png)

![1-{2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491300.png)
![1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine](/img/structure/B12491306.png)
![1-(4-chlorophenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12491326.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12491334.png)
![1-Ethyl-4-[1-(4-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B12491335.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491337.png)
